3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .
Chemical Reactions Analysis
3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and α-cyano esters for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including 3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide, exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and biological activity being studied .
Comparison with Similar Compounds
3-((1-(Furan-2-yl)ethyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H15NO3S/c1-8(10-3-2-5-14-10)11-9-4-6-15(12,13)7-9/h2-3,5,8-9,11H,4,6-7H2,1H3 |
InChI Key |
FYNJSGOLMUEOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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